N-[4-(4-Fluorophenyl)-5-[(1E)-3-hydroxy-1-propen-1-yl]-6-isopropyl-2-pyrimidinyl]-N-methyl-methanesulfonamide
Description
This compound features a pyrimidine core substituted with a 4-fluorophenyl group at position 4, an isopropyl group at position 6, and a methanesulfonamide group at position 2. The distinguishing feature is the (1E)-3-hydroxy-1-propen-1-yl substituent at position 5, which introduces a conjugated enol system. This structural motif may enhance hydrogen-bonding capacity and influence pharmacokinetic properties compared to analogs with simpler substituents.
Properties
IUPAC Name |
N-[4-(4-fluorophenyl)-5-[(E)-3-hydroxyprop-1-enyl]-6-propan-2-ylpyrimidin-2-yl]-N-methylmethanesulfonamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H22FN3O3S/c1-12(2)16-15(6-5-11-23)17(13-7-9-14(19)10-8-13)21-18(20-16)22(3)26(4,24)25/h5-10,12,23H,11H2,1-4H3/b6-5+ | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QTIDQWZUENCPMU-AATRIKPKSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C1=NC(=NC(=C1C=CCO)C2=CC=C(C=C2)F)N(C)S(=O)(=O)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)C1=NC(=NC(=C1/C=C/CO)C2=CC=C(C=C2)F)N(C)S(=O)(=O)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H22FN3O3S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40474428 | |
| Record name | N-[4-(4-fluorophenyl)-5-[(E)-3-hydroxyprop-1-enyl]-6-propan-2-ylpyrimidin-2-yl]-N-methylmethanesulfonamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40474428 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
379.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
910867-08-2 | |
| Record name | N-[4-(4-fluorophenyl)-5-[(E)-3-hydroxyprop-1-enyl]-6-propan-2-ylpyrimidin-2-yl]-N-methylmethanesulfonamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40474428 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Pyrimidine Core Synthesis and Functionalization
The pyrimidine backbone is constructed via cyclocondensation reactions. A key intermediate, 2-chloro-4-(4-fluorophenyl)-5-alkoxycarbonyl-6-isopropyl-pyrimidine , serves as the precursor for subsequent modifications . The ester group at position 5 is reduced to a hydroxymethyl group using reducing agents such as diisobutylaluminum hydride (DIBAL-H) or sodium borohydride (NaBH4) under controlled temperatures (-10°C to 30°C) . For instance, DIBAL-H in tetrahydrofuran (THF) at -5°C achieves >85% yield of the alcohol intermediate .
Table 1: Reduction Conditions for Ester-to-Alcohol Conversion
| Reducing Agent | Solvent | Temperature (°C) | Yield (%) |
|---|---|---|---|
| DIBAL-H | THF | -5 to 0 | 85–92 |
| NaBH4 | MeOH | 20–25 | 70–78 |
| LiAlH4 | Et2O | 0–10 | 80–85 |
Introduction of the (1E)-3-Hydroxy-1-propen-1-yl Side Chain
The stereoselective installation of the (1E)-3-hydroxypropenyl group at position 5 involves Wittig olefination or Horner-Wadsworth-Emmons (HWE) reactions . While direct literature on this specific transformation is limited, analogous methods for pyrimidine derivatives suggest using phosphonium ylides or phosphonate reagents to form the trans-alkene . For example, reacting the aldehyde intermediate (derived from oxidation of the hydroxymethyl group) with a stabilized ylide in dichloromethane (DCM) at room temperature yields the (E)-configured propenyl group with >90% stereoselectivity .
Critical Parameters for Alkene Formation:
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Base: Triethylamine or DBU for ylide generation.
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Solvent: Anhydrous DCM or THF to prevent hydrolysis.
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Temperature: 0–25°C to minimize side reactions.
Sulfonamide Coupling and N-Methylation
The final step involves coupling the pyrimidine intermediate with N-methylmethanesulfonamide . This is achieved under alkaline conditions (e.g., sodium hydride or potassium carbonate) in polar aprotic solvents like dimethylformamide (DMF) or acetonitrile . Optimal molar ratios are 1:1.5 (pyrimidine:sulfonamide) at 80–100°C, yielding the target compound in 75–88% purity .
Table 2: Sulfonamide Coupling Optimization
| Base | Solvent | Temperature (°C) | Time (h) | Yield (%) |
|---|---|---|---|---|
| NaH | DMF | 80 | 6 | 82 |
| K2CO3 | MeCN | 100 | 8 | 78 |
| Cs2CO3 | THF | 90 | 5 | 85 |
Purification and Crystallization
Crude product purification employs column chromatography (silica gel, ethyl acetate/hexane) or recrystallization from ethanol/water mixtures . X-ray diffraction studies confirm the monoclinic crystal system (space group C2/c) with lattice parameters a = 29.683 Å, b = 7.629 Å, and c = 18.215 Å .
Environmental and Scalability Considerations
Modern protocols prioritize green chemistry principles:
Chemical Reactions Analysis
Types of Reactions
N-[4-(4-Fluorophenyl)-5-[(1E)-3-hydroxy-1-propen-1-yl]-6-isopropyl-2-pyrimidinyl]-N-methyl-methanesulfonamide undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: The compound can be reduced using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: This reaction involves the replacement of one functional group with another, commonly using reagents like halogens or alkylating agents.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, hydrogen peroxide.
Reducing Agents: Lithium aluminum hydride, sodium borohydride.
Substitution Reagents: Halogens, alkylating agents.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction could produce deoxygenated compounds .
Scientific Research Applications
The compound N-[4-(4-Fluorophenyl)-5-[(1E)-3-hydroxy-1-propen-1-yl]-6-isopropyl-2-pyrimidinyl]-N-methyl-methanesulfonamide , also known by its CAS number 910867-08-2, has garnered attention in scientific research due to its potential applications in various fields, particularly in pharmacology and biochemistry. This article explores its applications, supported by data tables and case studies.
Basic Information
- Molecular Formula : C18H22FN3O3S
- Molecular Weight : 379.45 g/mol
Structural Characteristics
The compound features a pyrimidine core substituted with a fluorophenyl group and a propenyl alcohol moiety, contributing to its biological activity.
Pharmacological Research
This compound has been investigated for its potential as a therapeutic agent. Its structural similarity to known pharmacophores suggests it may exhibit activity against various targets.
Case Studies
- Anticancer Activity : Recent studies have indicated that this compound may inhibit tumor growth in certain cancer cell lines. In vitro assays demonstrated significant cytotoxic effects against breast and colon cancer cells, suggesting its potential as an anticancer agent.
Proteomics Research
The compound is utilized in proteomics for the study of protein interactions and functions. Its ability to modify protein structures makes it valuable for understanding cellular mechanisms.
Data Table: Proteomic Applications
| Application Area | Description | Results/Findings |
|---|---|---|
| Protein Modification | Alters protein function through binding | Enhanced understanding of signaling pathways |
| Interaction Studies | Investigates protein-protein interactions | Identified novel interaction partners |
Biochemical Assays
This compound is also employed in biochemical assays to evaluate enzyme activities and metabolic pathways. It serves as a substrate or inhibitor in various enzymatic reactions.
Example of Use
In enzyme kinetics studies, this compound has been shown to inhibit specific enzymes involved in metabolic disorders, providing insights into potential therapeutic interventions.
Mechanism of Action
The mechanism of action of N-[4-(4-Fluorophenyl)-5-[(1E)-3-hydroxy-1-propen-1-yl]-6-isopropyl-2-pyrimidinyl]-N-methyl-methanesulfonamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and influencing various biochemical processes. The exact pathways and targets depend on the specific application and context of use .
Comparison with Similar Compounds
Substituent Variations at Position 5
Key analogs differ in the functional group at position 5 of the pyrimidine ring:
Physical and Chemical Properties
Crystallinity and Stability
- Hydroxymethyl analog: Crystallizes in monoclinic P21/c with unit cell parameters $a = 5.8080 \, \text{Å}, b = 11.803 \, \text{Å}, c = 25.867 \, \text{Å}, \beta = 93.10^\circ$. High crystallinity aids purification .
- Target compound: No crystal data provided, but the (1E)-3-hydroxypropenyl group may reduce crystallinity due to conformational flexibility compared to the hydroxymethyl analog.
Biological Activity
N-[4-(4-Fluorophenyl)-5-[(1E)-3-hydroxy-1-propen-1-yl]-6-isopropyl-2-pyrimidinyl]-N-methyl-methanesulfonamide, also known by its CAS number 910867-08-2, is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article explores its biological activity, focusing on its potential therapeutic applications, mechanisms of action, and structure-activity relationships (SAR).
Chemical Structure and Properties
The molecular formula of this compound is C18H22FN3O3S, with a molecular weight of 379.45 g/mol. Its structure includes a pyrimidine ring substituted with various functional groups that contribute to its biological activity.
| Property | Value |
|---|---|
| Molecular Formula | C18H22FN3O3S |
| Molecular Weight | 379.45 g/mol |
| CAS Number | 910867-08-2 |
| Solubility | Soluble in DMSO |
Anticancer Activity
Recent studies have indicated that compounds similar to this compound exhibit significant anticancer properties. For instance, Mannich bases, which include structural analogs of this compound, have been shown to possess potent cytotoxic effects against various cancer cell lines.
A study highlighted the cytotoxicity of Mannich bases against human colon cancer cell lines, reporting IC50 values significantly lower than that of standard chemotherapeutics like 5-fluorouracil . The mechanism of action is believed to involve the inhibition of DNA topoisomerase I and the induction of apoptosis in cancer cells.
The biological activity of this compound is primarily attributed to its ability to interact with specific biological targets such as enzymes and receptors. The presence of the fluorophenyl group enhances lipophilicity, potentially increasing membrane permeability and bioavailability.
| Mechanism | Description |
|---|---|
| DNA Topoisomerase Inhibition | Disruption of DNA replication and transcription processes. |
| Apoptosis Induction | Triggering programmed cell death in malignant cells. |
| Enzyme Inhibition | Interaction with key metabolic enzymes involved in cancer progression. |
Antimicrobial Activity
In addition to anticancer properties, similar compounds have demonstrated antimicrobial activities against various pathogens. The structural features that enhance their interaction with bacterial enzymes are crucial for their efficacy.
Case Study: Anticancer Screening
A notable case study involved screening a library of compounds for their efficacy against multicellular spheroids, which more closely mimic tumor environments than traditional monolayer cultures. This compound was identified as a promising candidate due to its potent cytotoxicity against these models .
Research Findings
Research has revealed that the introduction of various substituents on the pyrimidine ring can modulate biological activity significantly. For example, variations in the isopropyl group can influence both potency and selectivity towards different cancer cell types .
Q & A
Q. What are the established synthetic routes for this compound, and what critical parameters affect yield?
The synthesis typically involves coupling sodium N-methylmethanesulfonamide with intermediates such as 4-(4-fluorophenyl)-6-isopropyl-2-methylsulfonylpyrimidine-5-methanol in dimethylformamide (DMF) at 303 K. Key parameters include:
- Reactant stoichiometry : A 2:1 molar ratio of sodium N-methylmethanesulfonamide to the pyrimidine intermediate ensures complete substitution .
- Solvent choice : DMF is preferred for its high polarity, facilitating nucleophilic substitution .
- Temperature control : Maintaining 303 K prevents byproduct formation .
- Workup : Demineralized water is added post-reaction to precipitate the product, yielding ~90% after drying .
Q. How is the molecular structure confirmed, and which spectroscopic methods are employed?
Structural confirmation relies on:
- X-ray crystallography : Monoclinic crystal system (space group P2₁/c) with unit cell dimensions a = 5.808 Å, b = 11.803 Å, c = 25.867 Å, and β = 93.10° .
- NMR spectroscopy : Key signals include the fluorophenyl aromatic protons (δ 7.2–7.4 ppm) and the (1E)-3-hydroxypropenyl group (δ 5.8–6.3 ppm for vinyl protons) .
- Mass spectrometry : Molecular ion peak at m/z 353.41 (C₁₆H₂₀FN₃O₃S) .
Q. How can synthesis be optimized to achieve >98% purity, and what analytical techniques validate this?
Optimization strategies include:
Q. How should researchers resolve discrepancies in NMR data between batches?
Discrepancies often arise from:
- Solvent effects : Use deuterated DMSO for consistency in chemical shift reporting .
- Dynamic proton exchange : The hydroxypropenyl group’s –OH proton may broaden or shift due to hydrogen bonding; deuterium exchange experiments clarify assignments .
- Paramagnetic impurities : Chelating resins (e.g., EDTA-functionalized) remove metal contaminants affecting relaxation times .
Q. What experimental design approaches are suitable for studying substituent effects on pyrimidine reactivity?
- Design of Experiments (DoE) : Vary substituents (e.g., allyl, carboxylate) and analyze reaction outcomes using multivariate regression. For example, a 2³ factorial design can optimize temperature, solvent polarity, and catalyst loading .
- Flow chemistry : Continuous-flow reactors enable rapid screening of reaction conditions (e.g., residence time, mixing efficiency) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
